octahydro-1H-cyclopenta[b]pyridin-4-ol
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Overview
Description
Octahydro-1H-cyclopenta[b]pyridin-4-ol is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-cyclopenta[b]pyridin-4-ol can be achieved through a diastereoselective synthesis strategy. One such method involves the Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization of (Z)-1-iodo-1,6-diene and alkyne . This method provides excellent diastereoselectivity and can be performed with low palladium catalyst loading without copper .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the Pd/Au-relay catalyzed method could be explored for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-cyclopenta[b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated compounds.
Scientific Research Applications
Octahydro-1H-cyclopenta[b]pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of octahydro-1H-cyclopenta[b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridin-4-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
Octahydro-1H-cyclopenta[c]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atom.
Uniqueness
Octahydro-1H-cyclopenta[b]pyridin-4-ol is unique due to its specific hydroxyl group, which can participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJPYDROHNVNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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